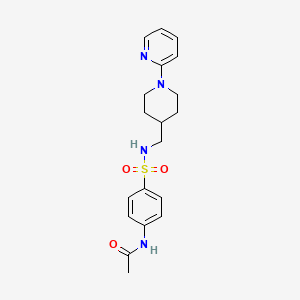

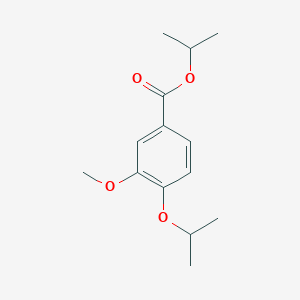

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is part of a series of novel triazole-pyrimidine-based compounds .

Synthesis Analysis

The synthesis of similar triazole-based compounds has been achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole-based compounds have been synthesized using a variety of chemical reactions. For example, the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has been used to form these structures .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate can be determined using various analytical techniques. For example, one of the synthesized compounds was described as a white solid with a melting point of 109–111°C .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate and its derivatives have been widely studied for their chemical synthesis and properties. One study focused on an efficient synthesis of a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, using "click chemistry" techniques. This process involved treating ethyl diazoacetate with various aryl imines, leading to the formation of fully substituted 1,2,3-triazoles (Chen, Liu, & Chen, 2010). Additionally, the synthesis and application of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a novel coupling reagent for peptide synthesis, highlights the versatility of these compounds in organic synthesis (Jiang, Davison, Tennant, & Ramage, 1998).

Corrosion Inhibition

Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate, a derivative of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, has been investigated as a corrosion inhibitor. In a study, it showed high inhibition performance in protecting mild steel against corrosion in acidic environments, demonstrating the practical applications of these compounds in material science (Nahlé, Salim, El Hajjaji, et al., 2021).

Polymorphism in Crystals

The polymorphic nature of compounds related to Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate has been explored. For instance, a study on ethyl N-[N-(3-phenyl-1H-1,2,4-triazol-5-yl)carbamothioyl]carbamate revealed interesting crystallographic properties, showing different molecular geometries in various polymorphic forms (Dolzhenko, Tan, Dolzhenko, et al., 2010).

Tetrel Bonding Interactions

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate derivatives have also been studied for their tetrel bonding interactions. A research explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives with α-ketoester functionality. This study provided insights into the molecular electrostatic potential and interaction energy of these compounds, which are crucial for understanding their chemical behavior (Ahmed, Yasin, Aziz, et al., 2020).

Pharmaceutical Intermediates

Triazole derivatives, including those related to Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, serve as important intermediates in pharmaceutical synthesis. For example, the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid highlights its importance as an intermediate for various drugs (Liu, Pei, Xue, et al., 2015).

Direcciones Futuras

Given the promising neuroprotective and anti-inflammatory properties of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate, future research could focus on further exploring its potential therapeutic applications . Additionally, the development of more efficient synthesis methods could also be a valuable area of future research .

Propiedades

IUPAC Name |

ethyl 1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-8-14(13-12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGFDOPIMFLRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[4-(diphenylamino)phenyl]-9,10-anthraquinone](/img/structure/B2376429.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2376433.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2376435.png)

![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2376437.png)

![2-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2376438.png)

![2-(3,4-dimethoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2376441.png)

![2-bromo-6-methyl-N-[1-(2-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyridine-3-carboxamide](/img/structure/B2376446.png)